molecular formula C21H19NO2 B3037705 (E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one CAS No. 551930-67-7

(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

Cat. No. B3037705
CAS RN: 551930-67-7
M. Wt: 317.4 g/mol
InChI Key: XVLHLVSNTVKOKA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, or EPPP for short, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of propenone, and an important intermediate in the synthesis of a variety of other compounds. EPPP has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

EPPP has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of other compounds, such as 4-pyrrol-1-ylphenylboronic acid and its derivatives. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazolones, pyridines, and pyrrolidines. Additionally, EPPP has been used in the synthesis of various bioactive compounds, such as antibiotics and anti-inflammatory agents.

Mechanism of Action

EPPP is an organic compound belonging to the class of heterocyclic compounds. It acts as an electrophilic reagent and reacts with nucleophilic reagents, such as amines, alcohols, and carboxylic acids. This reaction forms an intermediate compound, which then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPPP are not well understood. However, it has been suggested that EPPP may have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, EPPP has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

EPPP is a relatively inexpensive compound and is readily available. It is also easy to synthesize in the laboratory, and the reaction is highly selective and yields high yields. However, the reaction is sensitive to moisture, and the product is unstable and may decompose if not stored properly. Additionally, the reaction requires a polar aprotic solvent, such as DMSO, which can be hazardous to handle.

Future Directions

The potential future directions for research on EPPP include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of EPPP and its potential use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done on the stability of EPPP and its potential use as a starting material in the synthesis of other compounds.

properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-24-21-8-4-3-7-18(21)11-14-20(23)17-9-12-19(13-10-17)22-15-5-6-16-22/h3-16H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLHLVSNTVKOKA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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